N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl, nitro, and sulfonamide groups
Mechanism of Action
Target of Action
It was found that the compound was docked with ampicillin-ctx-m-15, suggesting potential antibacterial activity .
Mode of Action
The mode of action involves the compound binding to its target. The compound showed good binding interaction with the targeted amino acids of Ampicillin-CTX-M-15, with a binding score of -5.26 kcal/mol . This suggests that the compound may inhibit the function of the target protein, potentially leading to antibacterial effects.
Biochemical Analysis
Biochemical Properties
It is hypothesized that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
Future studies could potentially reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C for 3 hours, resulting in the formation of the desired compound . The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Chemical Reactions Analysis
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and sulfonic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic and bioactive compounds.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the preparation of dyes, pigments, analytical reagents, and chemo-sensors.
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-12-16(17(22)20(19(12)2)13-7-4-3-5-8-13)18-27(25,26)15-10-6-9-14(11-15)21(23)24/h3-11,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFWEZSOVJMTCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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